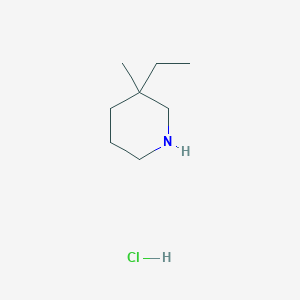

3-Ethyl-3-methylpiperidine hydrochloride

Description

Ubiquitous Presence of Piperidine (B6355638) Motifs in Biologically Active Molecules and Natural Products

The piperidine scaffold is a privileged structure found extensively in nature, particularly within numerous alkaloids that exhibit potent biological activities. wikipedia.orgresearchgate.net One of the most well-known examples is piperine (B192125), the alkaloid responsible for the characteristic pungency of black pepper, which has attracted research interest for its potential antibacterial and anticancer properties. nih.govwikipedia.org

The structural motif is also central to powerful analgesics like morphine, which contains a fused piperidine ring and is used for severe pain relief. nih.gov Other notable natural products incorporating this scaffold include:

Atropine , used clinically to treat bradycardia, nausea, and vomiting. nih.gov

Solenopsin , a toxic alkaloid found in fire ant venom. wikipedia.org

Coniine , a toxic alkaloid from poison hemlock. wikipedia.org

Lobeline , derived from Indian tobacco. wikipedia.org

Anabasine , a nicotine (B1678760) analog found in tree tobacco. wikipedia.org

Beyond natural alkaloids, the piperidine ring is a critical component in a vast array of synthetic pharmaceuticals across diverse therapeutic areas. nih.govsolubilityofthings.com For instance, Donepezil, a widely used medication for the treatment of Alzheimer's disease, features a piperidine moiety. nih.gov The widespread presence of this scaffold in approved drugs demonstrates its favorable properties for interacting with biological targets and its role in creating effective therapeutic agents. thieme-connect.comresearchgate.net

Table 1: Examples of Biologically Active Piperidine-Containing Molecules

| Compound Name | Classification | Biological Significance/Therapeutic Use | Source |

|---|---|---|---|

| Piperine | Natural Product (Alkaloid) | Gives black pepper its spicy taste; potential antibacterial and anticancer properties. nih.gov | Piper nigrum (Black Pepper) |

| Morphine | Natural Product (Alkaloid) | Opioid analgesic for severe pain relief. nih.gov | Papaver somniferum (Opium Poppy) |

| Donepezil | Synthetic Pharmaceutical | Treatment of Alzheimer's disease. nih.gov | Synthetic |

| Atropine | Natural Product (Alkaloid) | Treatment of bradycardia, nausea, and vomiting. nih.gov | Atropa belladonna |

| Coniine | Natural Product (Alkaloid) | Toxic alkaloid. wikipedia.org | Conium maculatum (Poison Hemlock) |

Strategic Importance of Piperidine Derivatives as Versatile Building Blocks in Organic Synthesis

The significance of the piperidine scaffold extends beyond its presence in final drug products; it is also a crucial building block in the practice of organic synthesis. solubilityofthings.comnbinno.com The development of efficient and cost-effective methods for synthesizing substituted piperidines is a key objective in modern organic chemistry. nih.gov Chemists utilize the piperidine ring as a foundational scaffold to construct more complex molecular architectures. ijnrd.org

A multitude of synthetic strategies have been developed to create functionalized piperidines. These methods include:

Intramolecular and Intermolecular Cyclization Reactions : These are common routes to form the piperidine ring from linear precursors, such as through metal-catalyzed cyclization, radical-mediated amine cyclization, and aza-Michael reactions. nih.gov

Hydrogenation of Pyridine (B92270) Derivatives : The reduction of substituted pyridines is a direct and widely used method to access the corresponding piperidine structures. nih.govontosight.ai

Multicomponent Reactions : These reactions allow for the assembly of complex piperidine derivatives in a single step from multiple starting materials, offering a high degree of efficiency. nih.gov

Functionalization of the Piperidine Ring : The nitrogen atom and carbon atoms of the ring can be readily functionalized, allowing for the introduction of diverse substituents to fine-tune the properties of the final molecule. nbinno.com For example, the nitrogen atom can be used to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.org

This synthetic versatility allows chemists to systematically explore structure-activity relationships (SARs) by creating libraries of piperidine derivatives with varied substitution patterns. nbinno.com This process is essential for optimizing the efficacy, selectivity, and pharmacokinetic profiles of new drug candidates. researchgate.netnbinno.com

Table 2: Selected Synthetic Methodologies for Piperidine Derivatives

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Formation of the piperidine ring from a single linear molecule containing both the nitrogen and the requisite carbon chain. nih.gov | Includes methods like oxidative amination of alkenes and radical-mediated cyclization. nih.gov |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring using catalysts like palladium or rhodium. nih.gov | Allows for chemoselective reduction, preserving other functional groups. nih.gov |

| Multicomponent Reactions | Simultaneous reaction of three or more starting materials to form a complex piperidine product in a single step. nih.gov | High atom economy and efficiency for creating molecular diversity. nih.gov |

| Stork Enamine Alkylation | Piperidine is used as a reagent to form an enamine from a ketone, which can then be alkylated. wikipedia.org | A classic method for C-C bond formation adjacent to a carbonyl group. wikipedia.org |

Rationale for Focused Academic Inquiry into 3-Ethyl-3-methylpiperidine (B2605198) Hydrochloride and its Derivatives

The focused investigation of specific, highly substituted piperidines like 3-Ethyl-3-methylpiperidine hydrochloride is driven by the continuous search for novel chemical entities with improved therapeutic properties. bohrium.compharmjournal.ru The rationale for studying this particular compound and its derivatives is rooted in several key principles of medicinal chemistry and drug design.

Firstly, the substitution pattern at the 3-position of the piperidine ring is critical for modulating biological activity. Introducing both an ethyl and a methyl group at this position creates a quaternary carbon center. This structural feature can impart unique conformational constraints on the piperidine ring, which may lead to enhanced binding affinity and selectivity for a specific biological target. The presence of small alkyl groups can influence the molecule's lipophilicity, potentially improving its pharmacokinetic profile.

Secondly, the synthesis and study of 3,3-disubstituted piperidines contribute to the broader understanding of structure-activity relationships. By comparing the biological effects of 3-Ethyl-3-methylpiperidine derivatives to those of mono-substituted or unsubstituted analogs, researchers can elucidate the specific roles of steric bulk and electronic properties at this position. This knowledge is invaluable for the rational design of future therapeutic agents. pjps.pk For example, various alkyl piperidine derivatives have been explored for their potential analgesic activity, and understanding how different substitution patterns influence this activity is a key area of research. pjps.pkresearchgate.net

Finally, the hydrochloride salt form is significant. Many amine-containing pharmaceuticals are formulated as hydrochloride salts to improve their stability, water solubility, and handling characteristics, which are crucial properties for both laboratory research and potential pharmaceutical development. Therefore, academic inquiry into this compound provides a foundation for exploring a novel chemical space within the well-established and highly fruitful class of piperidine-based compounds, with the potential to uncover new lead compounds for various therapeutic applications. ontosight.ai

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8(2)5-4-6-9-7-8;/h9H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMKMWAHGDONIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 3 Methylpiperidine Hydrochloride and Its Structural Analogues

Foundational Strategies for Piperidine (B6355638) Ring Formation

The construction of the core piperidine skeleton is the primary challenge in synthesizing its derivatives. Several robust and widely adopted methods have been established for this purpose.

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical approach to accessing the corresponding piperidine structures. liverpool.ac.ukacs.org This method involves the reduction of the aromatic pyridine (B92270) ring using a hydrogen source, typically hydrogen gas (H₂), in the presence of a metal catalyst. liverpool.ac.uk However, the dearomatization of the stable pyridine ring can be challenging, often requiring harsh reaction conditions and facing issues with catalyst deactivation. liverpool.ac.ukrsc.org

Rhodium- and Palladium-Catalyzed Approaches: Rhodium and palladium are among the most effective metals for this transformation. rsc.org Catalysts such as rhodium on carbon (Rh/C) and palladium on carbon (Pd/C) are frequently employed. rsc.orgacs.org Recent advancements have introduced more specialized catalysts that operate under milder conditions. For instance, rhodium(III) oxide (Rh₂O₃) has been shown to be a highly active and stable catalyst for the hydrogenation of a broad range of unprotected pyridines at moderate temperatures and pressures (e.g., 40 °C, 5 bar H₂). liverpool.ac.ukresearchgate.net This method demonstrates good functional group tolerance, a significant advantage in complex molecule synthesis. liverpool.ac.ukresearchgate.net

Another powerful technique is transfer hydrogenation, which utilizes alternative hydrogen donors like formic acid, avoiding the need for high-pressure hydrogen gas. dicp.ac.cnproquest.com Rhodium complexes are particularly adept at catalyzing this reaction. dicp.ac.cnproquest.com Furthermore, electrocatalytic hydrogenation using carbon-supported rhodium catalysts represents a green chemistry approach, enabling the reduction of pyridine at ambient temperature and pressure. nih.gov Palladium catalysts are also versatile; for example, the hydrogenation of pyridinecarbonitriles over Pd/C can be tuned to selectively reduce either the nitrile group or both the nitrile and the pyridine ring, yielding either pyridylmethylamines or piperidylmethylamines. rsc.org

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Rh₂O₃ | H₂ gas (5 bar) | 40 °C, TFE solvent | Mild conditions; broad scope for unprotected pyridines. | liverpool.ac.ukresearchgate.net |

| [RhCp*Cl₂]₂ / KI | Formic acid / Triethylamine | Room Temperature | Transfer hydrogenation; avoids H₂ gas. | dicp.ac.cn |

| Rh/C | H₂ gas | Varies (often elevated temp/pressure) | Commonly used heterogeneous catalyst. | acs.org |

| 10% Pd/C | H₂ gas (1.5 bar) | Room Temperature, Acetic Acid | Mild conditions; chemoselectivity can be tuned. | rsc.org |

| Borane Catalysts (e.g., HB(C₆F₅)₂) | H₂ gas | 100 °C, Toluene | Metal-free approach; excellent cis-stereoselectivity. | acs.org |

Intramolecular cyclization involves the formation of the piperidine ring from a single, acyclic precursor molecule that contains all the necessary atoms. nih.gov This strategy offers excellent control over the ring substitution pattern.

Amine and Alkene Cyclization: A variety of functional groups can trigger the ring-closing reaction. For example, the intramolecular hydroamination of alkenes, where an amine group within the same molecule adds across a carbon-carbon double bond, is a powerful method. nih.gov This reaction can be catalyzed by various transition metals, including gold and palladium. nih.gov Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium-catalyzed versions have been developed to proceed with high enantioselectivity. nih.gov

Radical cyclizations provide another avenue. A radical generated on a side chain can attack an alkene or other functional group to forge the new carbon-carbon bond that closes the ring. nih.govorganic-chemistry.org Cobalt(II) catalysts have been used for the radical intramolecular cyclization of linear amino-aldehydes. nih.gov Additionally, electroreductive cyclization of imines with terminal dihaloalkanes has emerged as a sustainable method for preparing piperidine derivatives. beilstein-journals.org

| Cyclization Type | Precursor Type | Catalyst/Reagent | Description | Reference |

|---|---|---|---|---|

| Oxidative Alkene Amination | Amino-alkene | Gold(I) complex | Forms substituted piperidines via difunctionalization of a double bond. | nih.gov |

| Radical Amine Cyclization | Amino-aldehyde | Cobalt(II) complex | Radical-mediated intramolecular cyclization of linear precursors. | nih.gov |

| N-Heterocyclization | Primary amine with diol | Cp*Ir complex | Catalytic formation of cyclic amines from amino alcohols. | organic-chemistry.org |

| Electroreductive Cyclization | Imine and dihaloalkane | Electrochemical cell | Green chemistry approach using electricity to drive the cyclization. | beilstein-journals.org |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the starting materials. bas.bgacs.org This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity. acs.orgrsc.org

Several MCRs have been designed for the synthesis of highly functionalized piperidines. taylorfrancis.com A classic example involves the condensation of an aldehyde, an amine, and two equivalents of a β-ketoester or a similar 1,3-dicarbonyl compound. bas.bg This reaction can be catalyzed by a wide array of catalysts, including Lewis acids (e.g., ZrCl₄, InCl₃), Brønsted acids, and even biocatalysts. bas.bg For instance, a four-component reaction of aromatic aldehydes, amines, acetoacetic esters, and a fourth component can yield complex piperidine scaffolds. taylorfrancis.com Recently, an immobilized lipase (B570770), Candida antarctica lipase B (CALB), was used to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, showcasing a biocatalytic route to these important heterocycles. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 (+ Reactant 4) | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Amine | 1,3-Dicarbonyl Compound | Nano-sulfated zirconia | Highly functionalized piperidine | bas.bg |

| Nitrostyrene | Aromatic Aldehyde | Dialkyl Malonate & Ammonium (B1175870) Acetate | (None specified) | Polysubstituted 2-piperidinone | acs.org |

| Benzaldehyde | Aniline | Acetoacetate Ester | Immobilized Lipase (CALB) | Polyfunctionalized piperidine | rsc.org |

| Formaldehyde O-benzyl oxime | Dimethyl Malonate | (Self-condensation) | Yb(OTf)₃ / AgOTf | Piperidonetricarboxylate | tandfonline.com |

Enantioselective Synthesis and Chiral Resolution Techniques

Creating piperidines with specific three-dimensional arrangements (stereochemistry) is crucial, as the biological activity of a molecule is often dependent on its shape. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Two primary strategies dominate enantioselective synthesis: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that can be used to direct stereoselective alkylations or aldol (B89426) reactions in the construction of piperidine precursors. wikipedia.org

Asymmetric catalysis , in contrast, uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov This approach is often more efficient than using stoichiometric chiral auxiliaries. Rhodium-based catalysts have been particularly successful in the asymmetric synthesis of piperidines. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines from pyridine derivatives and boronic acids with excellent enantioselectivity. nih.govacs.org These intermediates can then be reduced to the final chiral piperidines. nih.govacs.org Asymmetric hydrogenation of pyridine derivatives, such as N-iminopyridinium ylides, using chiral rhodium or iridium catalysts is another powerful method for accessing enantioenriched piperidines. acs.org

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective reactions are designed to favor the formation of one diastereomer over the others.

Many of the foundational ring-forming reactions can be rendered diastereoselective. For example, the catalytic hydrogenation of 2,6-disubstituted pyridines typically proceeds with high cis-selectivity, meaning the two substituents end up on the same face of the piperidine ring. acs.org This is a result of the substrate adsorbing onto the catalyst surface from its least hindered face. rsc.org

Intramolecular cyclization reactions can also exhibit high levels of diastereoselectivity. The Prins cyclization, for instance, can be controlled to produce either cis or trans 3,4-disubstituted piperidines by carefully selecting the acid catalyst. cardiff.ac.uknih.gov The use of Brønsted acids often leads to the cis product under kinetic control, while Lewis acids can facilitate isomerization to the more thermodynamically stable trans product. cardiff.ac.uknih.gov Furthermore, modern photochemical methods can be used to epimerize a less stable piperidine diastereomer into a more stable one, providing a pathway to access the desired stereoisomer even if it is not the initial product of a reaction. escholarship.org The nitro-Mannich reaction is another tool that can establish multiple contiguous stereocenters with good diastereocontrol, which can then be elaborated into stereochemically pure piperidines. researchgate.net

| Reaction Type | Catalyst / Conditions | Substrate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Borane Catalyst / H₂ | 2,6-Disubstituted Pyridine | Excellent cis-selectivity | acs.org |

| Prins Cyclization | Conc. HCl (Brønsted Acid) | Aldehyde with pendant alkene | Predominantly cis-product (>98:2 dr) | cardiff.ac.uknih.gov |

| Carbonyl Ene Cyclization | MeAlCl₂ (Lewis Acid) | Aldehyde with pendant alkene | Predominantly trans-product (up to 93:7 dr) | cardiff.ac.uknih.gov |

| Nitro-Mannich Reaction | (Base-mediated) | Nitroalkane + Glyoxylate Imine | Good syn,anti-selectivity | researchgate.net |

| Photocatalytic Epimerization | Photoredox catalyst / Light | Mixture of piperidine diastereomers | Conversion to the thermodynamically most stable isomer | escholarship.org |

Chiral Resolution via Derivatization with Chiral Acids (e.g., L-(+)-Mandelic Acid)

The separation of enantiomers from a racemic mixture of 3-ethyl-3-methylpiperidine (B2605198) can be effectively achieved through classical resolution, a technique that relies on the formation of diastereomeric salts with a chiral resolving agent. L-(+)-Mandelic acid is a commonly employed chiral acid for this purpose due to its availability, optical purity, and ability to form crystalline salts with amines.

The fundamental principle of this method involves the reaction of the racemic piperidine base with an enantiomerically pure chiral acid. This acid-base reaction results in the formation of a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility in a given solvent, they can be separated by fractional crystallization.

The general procedure for the chiral resolution of a racemic piperidine derivative using L-(+)-mandelic acid is as follows:

The racemic piperidine is dissolved in a suitable solvent.

An equimolar amount of L-(+)-mandelic acid, also dissolved in a suitable solvent, is added to the piperidine solution.

The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts.

The less soluble diastereomeric salt precipitates out of the solution and is collected by filtration.

The collected salt can be further purified by recrystallization to enhance its diastereomeric purity.

Finally, the optically pure piperidine enantiomer is liberated from the diastereomeric salt by treatment with a base, followed by extraction and purification. The resolving agent can often be recovered and reused.

A patent application describes the use of (S)-mandelic acid as a resolving agent for racemic mixtures of piperidine derivatives, such as ethyl nipecotate. google.com The process involves forming diastereomeric salts and isolating one of them. The patent notes that while effective, the initial resolution obtained with (S)-mandelic acid may not be as high as with other resolving agents like di-benzoyl-L-tartaric acid, sometimes necessitating an additional crystallization step to achieve high diastereomeric purity. google.com

Table 1: Key Steps in Chiral Resolution via Diastereomeric Salt Crystallization

| Step | Description | Purpose |

| 1. Salt Formation | Reaction of the racemic amine with a single enantiomer of a chiral acid. | To convert the enantiomeric mixture into a diastereomeric mixture. |

| 2. Crystallization | Selective precipitation of one diastereomer from a supersaturated solution. | To separate the diastereomers based on differences in solubility. |

| 3. Isolation | Filtration and washing of the crystalline diastereomeric salt. | To obtain one diastereomer in a solid, purified form. |

| 4. Liberation | Treatment of the isolated diastereomeric salt with a base. | To recover the desired enantiomerically pure amine. |

Advanced Functionalization and Derivatization Strategies for Substituted Piperidines

Once the substituted piperidine core is obtained, further structural modifications can be introduced through various advanced functionalization and derivatization strategies. These methods allow for the synthesis of a diverse library of piperidine analogues with tailored properties.

Regioselective Functionalization of the Piperidine Ring (e.g., Endocyclic Oxidation)

Regioselective functionalization of the piperidine ring is a powerful tool for introducing substituents at specific positions. Endocyclic oxidation is one such strategy that allows for the introduction of functionality at the carbon atoms adjacent to the nitrogen (the α-positions).

Oxidation of N-protected piperidines can lead to the formation of various intermediates that can be further elaborated. For instance, the oxidation of N-acyl-piperidines with reagents like iron(II)-hydrogen peroxide can yield piperidin-2-ones (lactams). researchgate.net Photocatalytic oxidation of N-Boc-piperidines can result in α-hydroxylation, providing a handle for further transformations. nih.govchemrxiv.org These hydroxylated intermediates can then be converted to other functional groups or used to introduce substituents.

The regioselectivity of these oxidations can often be controlled by the choice of protecting group on the nitrogen and the reaction conditions. For example, in photocatalytic oxidation, the regioselectivity of hydroxylation in β-substituted piperidines can be influenced by steric factors, with a preference for the more accessible α-position. chemrxiv.org

N-Alkylation and Diverse N-Functionalization Strategies

The nitrogen atom of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can significantly impact the molecule's properties.

N-Alkylation is a common transformation that involves the reaction of the piperidine with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium salts. For sterically hindered piperidines, more reactive alkylating agents or stronger bases may be required.

N-Arylation , the introduction of an aryl group onto the nitrogen atom, can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine and an aryl halide or triflate. Visible-light-driven copper(II) catalysis has also been employed for Ullmann N-arylation reactions. rsc.org

Beyond simple alkyl and aryl groups, a variety of other functionalities can be introduced at the nitrogen center. These include the installation of acyl groups to form amides, sulfonyl groups to form sulfonamides, and carbamoyl (B1232498) groups to form ureas, each imparting distinct electronic and steric properties to the piperidine derivative.

Elaboration of Side Chains via Coupling Reactions

For piperidines bearing appropriate functional groups, the elaboration of side chains can be achieved through powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For a piperidine derivative bearing a halogenated side chain, a Suzuki coupling can be used to introduce a variety of aryl or vinyl groups. nanochemres.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is valuable for introducing alkynyl moieties onto a piperidine scaffold, which can then be further functionalized. nanochemres.org

These coupling reactions offer a modular approach to building molecular complexity, allowing for the late-stage introduction of diverse substituents and the rapid generation of libraries of piperidine analogues for various applications.

Table 2: Common Cross-Coupling Reactions for Piperidine Side-Chain Elaboration

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron Reagent + Organic Halide/Triflate | Palladium Catalyst + Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide/Triflate | Palladium Catalyst + Copper(I) Co-catalyst + Base | C(sp) - C(sp²) or C(sp) - C(sp) |

Considerations for Scalable Synthesis and Industrial Feasibility

The transition from a laboratory-scale synthesis to an industrial-scale process for producing 3-Ethyl-3-methylpiperidine hydrochloride requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and regulatory compliance.

Route Selection and Optimization: The chosen synthetic route must be robust, reproducible, and utilize readily available, cost-effective starting materials. Each step of the synthesis needs to be optimized to maximize yield and minimize the formation of impurities. This includes optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For the synthesis of chiral piperidines, the efficiency and scalability of the chiral resolution or asymmetric synthesis step are of paramount importance. acs.org

Catalyst and Reagent Selection: The cost and availability of catalysts and reagents are critical for industrial-scale production. For example, while palladium catalysts are highly effective for cross-coupling reactions, their high cost can be a significant factor. Therefore, developing catalysts with high turnover numbers and efficient recycling protocols is essential. nanochemres.org The use of hazardous or toxic reagents should be minimized or replaced with safer alternatives.

Process Safety and Environmental Impact: A thorough safety assessment of the entire process is necessary to identify and mitigate potential hazards, such as exothermic reactions or the handling of flammable solvents. The environmental impact of the process should also be considered, with a focus on minimizing waste generation and using greener solvents and reagents where possible.

Purification and Isolation: The purification of the final product to meet the required quality standards is a crucial step. Crystallization is often the preferred method for the isolation and purification of the hydrochloride salt on a large scale due to its efficiency and cost-effectiveness. The development of a robust crystallization process is key to obtaining the desired polymorph with consistent purity and physical properties.

Regulatory Compliance: The entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final product. This includes stringent controls on raw materials, manufacturing processes, and quality control of the final product.

Structure Activity Relationship Sar and Ligand Design Principles in Piperidine Chemistry

Influence of Stereochemistry on Molecular Recognition and Biological Activity

Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. solubilityofthings.com These subtle differences in three-dimensional shape can lead to significant variations in how a molecule interacts with biological targets like enzymes and receptors, ultimately affecting its therapeutic efficacy. solubilityofthings.com

In the case of 3-Ethyl-3-methylpiperidine (B2605198), the carbon at the 3-position is a chiral center because it is bonded to four different groups (a hydrogen atom, an ethyl group, a methyl group, and the rest of the piperidine (B6355638) ring). This gives rise to two distinct enantiomers: (R)-3-Ethyl-3-methylpiperidine and (S)-3-Ethyl-3-methylpiperidine. Enantiomers are non-superimposable mirror images of each other and can exhibit profoundly different biological activities. solubilityofthings.com This is because biological targets are themselves chiral, and one enantiomer may fit into a binding site much more effectively than its mirror image, akin to a left hand fitting into a left-handed glove.

Furthermore, disubstituted piperidines can exist as cis and trans diastereomers, where substituents are on the same or opposite sides of the ring, respectively. Studies on various piperidine derivatives have shown that this geometric isomerism critically influences bioactivity. For instance, in the development of monoamine oxidase (MAO) inhibitors, compounds with a 1,3-substituted piperidine ring demonstrated better activity than their 1,4-substituted counterparts. nih.gov

Positional and Electronic Impact of Substituents on the Piperidine Ring and Associated Side Chains

Research on various piperidine series illustrates the importance of substituent effects:

Receptor Affinity: In a series of sigma-1 (σ1) receptor ligands, replacing a piperazine (B1678402) ring with a piperidine ring was identified as the most influential structural change for enhancing affinity. nih.gov Further modifications, such as the N-substituent on the piperidine ring, also played a crucial role; 1-methylpiperidines showed particularly high σ1 receptor affinity and selectivity. researchgate.net

MAO Inhibition: For coumarin (B35378) derivatives with piperidinyl compounds, the position of substituents strongly influenced MAO-B inhibition. nih.gov A study on piperine (B192125) analogs found that para-substitution of the piperidine ring was preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. nih.gov

Anticancer Properties: The anticancer activity of certain piperidine-substituted sulfonamides was highest when a methyl group was present on the 3 or 4 position of the piperidine ring. ajchem-a.com

These examples underscore that even minor changes to the substituents—their position, size, or electronic character—can drastically alter the biological profile of a piperidine-based compound.

| Compound Series | Substituent/Position Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Coumarin-Piperidine Hybrids | 1,3-substitution vs. 1,4-substitution | 1,3-substituted rings showed better MAO-B inhibition. | nih.gov |

| Piperidine-Substituted Sulfonamides | Methyl group at C3 or C4 position | Highest anticancer activity was observed with this substitution. | ajchem-a.com |

| Aminoethyl-Piperidine Derivatives | N-methyl vs. N-H or N-ethyl | 1-Methylpiperidines exhibited the highest σ1 receptor affinity. | researchgate.net |

| Piperine Analogs | Para-hydroxy substitution | Demonstrated maximum MAO inhibitory activity. | nih.gov |

Conformational Analysis of Substituted Piperidines and its Correlation with Bioactivity

The piperidine ring is not flat; it typically adopts a low-energy "chair" conformation. In this conformation, substituents can be oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of these conformations and the preference of substituents for either the axial or equatorial position can have a direct impact on biological activity.

For 3-Ethyl-3-methylpiperidine, both the ethyl and methyl groups are at the same carbon atom. The piperidine ring will exist in a dynamic equilibrium between two chair conformations. The preferred conformation will seek to minimize steric hindrance, typically by placing the larger substituent (the ethyl group) in the more spacious equatorial position.

The conformational preference is a key factor in how the molecule presents itself to a biological target. Studies on 2-substituted piperazines and piperidines have shown that a preference for the axial conformation can orient other key functional groups in a specific way that mimics the binding of other known ligands, thereby controlling receptor binding. blumberginstitute.orgnih.gov The energetic difference between possible conformations can determine whether a molecule can adopt the specific shape required for a productive interaction with its target.

| Heterocycle | Substituent Position | Observed Preference | Rationale/Effect | Reference |

|---|---|---|---|---|

| Piperazine | Ring N-H group | Equatorial | Similar preference as in piperidine. | rsc.org |

| 2-Substituted Piperazines | C2 substituent | Axial | Places other key groups in a specific orientation that mimics nicotine (B1678760), controlling α7 nicotinic acetylcholine (B1216132) receptor binding. | nih.gov |

| Fluorinated Piperidines | Varies | Depends on a balance of charge-dipole interactions, hyperconjugation, and steric repulsion. | Influences overall molecular shape and properties. | researchgate.net |

Application of Fragment-Based Drug Discovery (FBDD) Methodologies Utilizing Piperidine Scaffolds

Fragment-Based Drug Discovery (FBDD) is a modern approach for identifying lead compounds in drug development. nih.govfrontiersin.org It involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

The piperidine scaffold is an excellent candidate for FBDD for several reasons:

Three-Dimensionality: Unlike many flat, aromatic fragments that populate screening collections, piperidine-based fragments are inherently three-dimensional (3D). nih.govrsc.org This 3D character allows them to explore a wider area of chemical space and make more specific, shape-dependent interactions with complex protein binding sites. nih.govrsc.org

Scaffold for Growth: The piperidine ring provides a rigid and well-defined core from which new functionality can be added. The nitrogen atom and various carbon positions can be functionalized, providing multiple points for chemical elaboration. nih.gov

Favorable Properties: Piperidine is a "privileged structure" in medicinal chemistry, meaning it is frequently found in known drugs and has favorable pharmacokinetic properties. arizona.edupharmjournal.ru

A virtual library of fragments derived from various cis- and trans-disubstituted piperidines was shown to consist of 3D molecules with molecular properties suitable for FBDD campaigns. nih.govrsc.org The use of such saturated heterocyclic fragments is a growing strategy to move beyond the "flatland" of traditional aromatic-rich screening libraries and to identify novel lead compounds. nih.govrsc.org

Mechanistic in Vitro Pharmacological Investigations of 3 Ethyl 3 Methylpiperidine Hydrochloride and Its Derivatives

Molecular Target Identification and Ligand-Receptor/Enzyme Interaction Profiling

The piperidine (B6355638) scaffold is a common motif in many pharmacologically active compounds, granting access to a wide array of biological targets. Research into derivatives of 3-Ethyl-3-methylpiperidine (B2605198) has explored their interactions with various receptors and enzymes, revealing a complex pharmacological landscape.

The histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system, is a key regulator of neurotransmitter release. As such, it is a significant target for the development of drugs for neurological disorders. Studies have shown that the piperidine moiety is a critical structural feature for ligands targeting the H3R.

While specific binding data for 3-Ethyl-3-methylpiperidine hydrochloride is not available in the reviewed literature, extensive research on related piperidine derivatives demonstrates their potent affinity for the H3 receptor. For instance, a series of dual-acting piperidine-based ligands have been shown to exhibit high affinity for both H3R and sigma-1 receptors. In these studies, the substitution on the piperidine ring and the nature of the linker chain significantly influence the binding affinity. For example, unsubstituted piperidine rings in certain molecular backbones show high affinity for the human H3R, with Ki values in the low nanomolar range. The introduction of a 3-methyl group on the piperidine ring has been part of the synthesis of various H3R ligands, indicating the compatibility of this substitution with receptor binding.

The following table presents the binding affinities of some representative piperidine derivatives at the human H3 receptor, illustrating the potency of this chemical class.

| Compound | hH3R Ki (nM) |

| Piperidine Derivative 1 | 6.2 |

| Piperidine Derivative 2 | 2.7 |

| Piperidine Derivative 3 | 5.2 |

| 3-Methylpiperidine Derivative | 31 |

Note: The data represents various complex piperidine derivatives from research studies and not simple alkyl-substituted piperidines.

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are implicated in several CNS disorders. The piperidine moiety has been identified as a key structural element for achieving high affinity at sigma receptors, particularly the σ1 subtype.

Research into dual-target ligands has revealed that many H3R antagonists with a piperidine core also possess nanomolar affinity for σ1 receptors. The substitution pattern on the piperidine ring can modulate both affinity and selectivity. For instance, certain N-substituted phenoxyalkylpiperidines with a 4-methyl substituent on the piperidine ring show optimal interaction with the σ1 receptor, with Ki values in the subnanomolar to low nanomolar range.

The affinity of a series of piperidine derivatives at both σ1 and σ2 receptors is summarized in the table below. This data highlights the potential for developing selective or dual-acting sigma receptor ligands based on the piperidine scaffold.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Selectivity |

| Piperidine Derivative A | 28 | 47 | 1.7 |

| Piperidine Derivative B | 18 | 103 | 5.7 |

| Piperidine Derivative C | 4.8 | 116 | 24.2 |

| 3-Methylpiperidine Derivative D | 15.6 | 47.4 | 3.0 |

Note: The data is for various complex piperidine derivatives and illustrates the structure-activity relationships within this class.

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. The 4-phenylpiperidine (B165713) scaffold is a well-known core structure for many potent opioid receptor agonists and antagonists. Modifications to the piperidine ring, including alkyl substitutions, can significantly alter the affinity and efficacy at these receptors.

The following table presents the binding affinities of representative 4-substituted piperidine analogues at the mu (MOR) and delta (DOR) opioid receptors.

| Compound | MOR Ki (nM) | DOR Ki (nM) |

| Piperidine Analogue 1 | 29 | 150 |

| Piperidine Analogue 2 | 0.29 | 6.6 |

| Piperidine Analogue 3 | 6.3 | 171 |

Note: The presented data is for complex 4-substituted piperidine derivatives designed as opioid receptor ligands.

Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key target in the symptomatic treatment of Alzheimer's disease. Various piperidine derivatives have been investigated as AChE inhibitors.

Although specific IC50 values for this compound are not found in the literature, numerous studies have demonstrated the potential of the piperidine scaffold for cholinesterase inhibition. For example, a series of 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives have been synthesized and evaluated for their ability to inhibit AChE.

The table below shows the acetylcholinesterase inhibitory activity of some of these piperidinone derivatives.

| Compound | AChE IC50 (µM) |

| Piperidinone Derivative 1d | 12.55 |

| Piperidinone Derivative 1g | > 50 |

| Donepezil (Reference) | 0.04 |

Note: The data is for a specific series of piperidinone derivatives and serves to illustrate the potential of the piperidine core in AChE inhibition.

Squalene (B77637) epoxidase is a key enzyme in the biosynthesis of sterols, including cholesterol in humans and ergosterol (B1671047) in fungi. It is the target of allylamine (B125299) antifungal drugs such as terbinafine. A thorough review of the scientific literature and patent databases did not yield any studies investigating the inhibitory activity of this compound or any related piperidine derivatives on squalene epoxidase. Therefore, there is currently no data to report for this molecular target.

Monoamine transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) are crucial for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs. Piperidine-based structures are found in several potent monoamine transporter inhibitors.

Specific binding affinity data for this compound at SERT, DAT, or NET is not available. However, research on related structures, such as 3-aminomethylpiperidine and 4-aminopiperidine (B84694) analogues, has shown high affinity for these transporters. For instance, certain 3-aminomethylpiperidine derivatives demonstrate high affinity at DAT, with modest to significant affinity for SERT and NET.

The table below summarizes the binding affinities of representative aminomethylpiperidine (B13870535) derivatives at the three main monoamine transporters.

| Compound | DAT Ki (µM) | SERT Ki (µM) | NET Ki (µM) |

| 3-Aminomethylpiperidine Derivative 4 | 0.070 | 0.300 | 0.040 |

| 3-Aminomethylpiperidine Derivative 5 | 0.090 | 0.800 | 0.190 |

| 3-Aminomethylpiperidine Derivative 6 | 0.080 | 0.500 | 0.090 |

Note: The data is for complex piperidine derivatives and illustrates the potential of this scaffold to interact with monoamine transporters.

Receptor Binding Assays and Determination of Binding Affinities

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of radiolabeled ligands that are known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, its binding affinity, often expressed as the inhibition constant (Ki), can be determined.

Interactive Data Table: σ₁ Receptor Binding Affinities of 3,3-Dimethylpiperidine (B75641) Derivatives nih.gov

| Compound | Ki (nM) for σ₁ Receptor |

| 18a | 0.38 |

| 19a | 0.14 |

| 19b | 0.18 |

Furthermore, research on other classes of piperidine derivatives has highlighted their potential to interact with opioid receptors. For example, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have explored their binding and functional activity at μ, δ, and κ opioid receptors. acs.org The affinity for these receptors is highly dependent on the nature of the N-substituent. acs.org While these compounds are structurally distinct from 3-ethyl-3-methylpiperidine, this line of research indicates that the piperidine scaffold is a viable template for developing ligands with opioid receptor activity.

Enzyme Kinetic Studies and Inhibition Mechanisms

Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. These studies can determine whether a compound acts as an inhibitor, and if so, its potency (often expressed as the half-maximal inhibitory concentration, IC50) and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Specific enzyme inhibition data for this compound is not available in the public domain. However, research on related 3,3-dimethyl substituted N-aryl piperidines has identified them as potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E₂ (PGE₂).

One exemplary compound from this class, Example 14 , potently inhibited the synthesis of PGE₂ in a human whole blood assay with an IC50 of 7 nM. nih.gov Importantly, this compound was highly selective, showing no significant activity against cyclooxygenase-1 (COX-1) or COX-2 enzymes at concentrations up to 30 μM, and it did not inhibit mPGES-2 at concentrations up to 62.5 μM. nih.gov This selectivity is a crucial attribute for potential therapeutic agents, as it may reduce the likelihood of off-target effects.

Interactive Data Table: mPGES-1 Inhibition by a 3,3-Dimethyl Substituted N-Aryl Piperidine Derivative nih.gov

| Compound | Target Enzyme | IC50 (nM) |

| Example 14 | mPGES-1 | 7 |

These findings suggest that the 3,3-dialkylpiperidine scaffold can be a valuable starting point for the design of selective enzyme inhibitors. The mechanism of inhibition for these compounds would typically be further investigated through kinetic studies to determine if they compete with the substrate for binding to the enzyme's active site.

Signaling Pathway Elucidation in Cell-Based Assays

To understand the functional consequences of receptor binding or enzyme inhibition, cell-based assays are employed. These assays can elucidate how a compound modulates intracellular signaling pathways, leading to a cellular response.

Direct evidence from cell-based assays detailing the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the receptor binding and enzyme inhibition profiles of its derivatives, some potential signaling pathways can be inferred.

For instance, the high affinity of certain 3,3-dimethylpiperidine derivatives for the σ₁ receptor suggests that they could modulate signaling pathways associated with this receptor. The σ₁ receptor is a unique intracellular protein that acts as a chaperone at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular processes, including ion channel function, calcium signaling, and neuronal excitability. Ligands that bind to the σ₁ receptor can act as agonists or antagonists, leading to different downstream signaling events.

Similarly, the inhibition of mPGES-1 by 3,3-dimethyl substituted N-aryl piperidines would directly impact the prostaglandin signaling pathway. By reducing the production of PGE₂, these compounds would prevent its binding to its G-protein coupled receptors (EP1-4), thereby attenuating downstream signaling cascades that are involved in inflammation, pain, and fever.

Further research using cell-based assays, such as reporter gene assays, calcium imaging, and Western blotting for key signaling proteins, would be necessary to definitively elucidate the specific signaling pathways modulated by this compound and its derivatives.

Computational Chemistry and Molecular Modeling Studies of Piperidine Systems

Conformational Analysis and Energy Landscapes via Quantum Mechanical Calculations

The biological activity of piperidine (B6355638) derivatives is intrinsically linked to their three-dimensional structure. Quantum mechanical (QM) calculations are pivotal for accurately determining the conformational preferences and the energy landscapes of these molecules. The piperidine ring is not planar and primarily adopts a low-energy chair conformation to minimize angular and torsional strain. However, other higher-energy conformations such as boat and twist-boat forms also exist and can be relevant, particularly in the context of receptor binding. nih.govias.ac.in

For a substituted piperidine like 3-Ethyl-3-methylpiperidine (B2605198), the substituents can occupy either axial or equatorial positions on the chair conformer. The relative stability of these conformers is dictated by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. In 3,3-disubstituted piperidines, one substituent is forced into an axial position, leading to specific conformational constraints.

QM methods, such as Density Functional Theory (DFT), are used to calculate the energies of these different conformers. researchgate.netresearchgate.net These calculations allow for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. researchgate.netnih.govresearchgate.netamanote.com Studies on related substituted piperidines have shown that the energy difference between axial and equatorial conformers can be subtle and influenced by factors like pseudoallylic strain. nih.govacs.org For instance, in some N-acylpiperidines, an axial orientation of a 2-substituent is favored, a finding that contradicts simple steric arguments but is explained by more complex electronic interactions captured by QM calculations. nih.govacs.org

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Key Interactions |

| Chair 1 | 3-Ethyl (eq), 3-Methyl (ax) | Lowest (Reference) | Gauche interaction between axial methyl and ring |

| Chair 2 | 3-Ethyl (ax), 3-Methyl (eq) | Higher | 1,3-diaxial interactions involving the larger ethyl group |

| Twist-Boat | - | Significantly Higher | Increased torsional and steric strain |

Note: This table presents a hypothetical energy landscape for 3-Ethyl-3-methylpiperidine based on established principles of conformational analysis. Specific energy values would require dedicated QM calculations.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

To understand how a molecule like 3-Ethyl-3-methylpiperidine hydrochloride might exert a biological effect, computational chemists employ molecular docking and molecular dynamics (MD) simulations. These techniques predict how a ligand (the small molecule) binds to a biological macromolecule, typically a protein receptor, and assess the stability of the resulting complex. nih.govrsc.org

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. Studies on various piperidine derivatives have shown their ability to bind to a range of targets, including central nervous system (CNS) receptors like sigma (σ) receptors and histamine (B1213489) H3 receptors. nih.govcuestionesdefisioterapia.com The protonated nitrogen of the piperidine ring often forms a crucial ionic interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor binding pocket. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. researchgate.netrsc.org Starting from a docked pose, MD simulates the movements of every atom in the system by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and analyze the network of interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. researchgate.net MD simulations have been used to confirm the stability of piperidine derivatives in the binding sites of various enzymes and receptors, providing insights that are crucial for structure-based drug design. researchgate.netnih.gov

| Target Receptor Class | Key Interacting Residues (Example) | Types of Interaction | Reference Piperidine Ligands |

| Sigma-1 Receptor (σ1R) | Asp126, Glu172, Tyr103 | Ionic, Hydrogen Bonding, Hydrophobic | Various piperidine/piperazine-based compounds |

| Histamine H3 Receptor (H3R) | Asp114, Tyr115, Glu206 | Ionic, π-π Stacking, Hydrophobic | Piperidine-core antagonists |

| Acetylcholinesterase (AChE) | Trp86, Tyr337, Asp74 | Cation-π, Hydrogen Bonding, Hydrophobic | Piperidine-linked hybrids |

This table summarizes typical interactions observed in docking and MD studies of piperidine derivatives with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that govern activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For piperidine-based compounds, QSAR studies have been successfully applied to various therapeutic targets, including Anaplastic Lymphoma Kinase (ALK) inhibitors and HIV-1 reverse transcriptase inhibitors. researchgate.netresearchgate.net The process involves:

Data Set Compilation: A series of piperidine analogues with experimentally measured biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors derived from the molecule's conformation (e.g., steric fields from CoMFA or electrostatic fields from CoMSIA).

Model Building: Statistical methods are used to build a regression model that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

QSAR studies on piperidine derivatives often highlight the importance of steric, electrostatic, and hydrophobic properties for potent biological activity. researchgate.net The models can be visualized using contour maps, which indicate regions where, for example, bulky groups or positive electrostatic potential would increase or decrease activity, providing a clear roadmap for designing more potent molecules.

| QSAR Study (Piperidine Derivatives) | Target | Key Descriptors/Fields | Statistical Validation (Example) |

| ALK Inhibitors | Anaplastic Lymphoma Kinase | Steric, Electrostatic, Hydrophobic (CoMFA/CoMSIA) | q² = 0.715 (CoMFA), r²_pred = 0.744 |

| Anti-HIV Agents | HIV-1 Reverse Transcriptase | Steric, Electrostatic, H-bond donor/acceptor | q² = 0.612 (CoMSIA), r²_pred = 0.904 |

| CB1 Receptor Antagonists | Cannabinoid Receptor 1 | Steric, Electrostatic (CoMFA) | q² = 0.584, r² = 0.941 |

This table provides examples of QSAR models developed for different series of piperidine derivatives, showcasing the common methodologies and statistical robustness.

Exploration of 3D Chemical Space for Novel Piperidine-Based Fragments and Leads

In modern drug discovery, particularly in fragment-based approaches, the three-dimensional (3D) shape of a molecule is a critical determinant of its ability to bind to a protein target. Flat, aromatic ring systems, which are common in many screening libraries, occupy a limited region of "chemical space." Saturated heterocyclic rings like piperidine are therefore highly valuable as they provide access to a much richer and more diverse 3D architecture. nih.govrsc.orgrsc.org

Computational studies are used to explore and quantify the 3D space occupied by libraries of piperidine-based fragments. whiterose.ac.ukresearchgate.net A common technique is the use of Principal Moments of Inertia (PMI) plots. A PMI plot is a triangular graph where the vertices represent perfect rod, disc, and spherical shapes. By calculating the PMI for the lowest energy conformation of a molecule, its shape can be plotted on this graph.

Analysis of virtual libraries derived from substituted piperidines shows that they populate areas of the PMI plot away from the "flatland" of the rod-disc axis. nih.govrsc.org The regio- and stereoisomerism of substituents on the piperidine ring generates a wide diversity of 3D shapes. This computational analysis demonstrates that piperidine scaffolds are excellent starting points for generating novel fragments and leads that can interact with the complex, three-dimensional binding sites of proteins, which are often inaccessible to flatter molecules. rsc.org

Prediction of Molecular Descriptors Relevant to Biological Activity and Design (e.g., pKa, LogD)

Beyond structure and binding, computational methods are essential for predicting key physicochemical properties that govern a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For ionizable compounds like this compound, two of the most important properties are the pKa and the distribution coefficient (LogD). clinmedkaz.orgclinmedkaz.org

pKa: This value indicates the strength of an acid or base and determines the proportion of a molecule that is in its charged (ionized) versus neutral form at a given pH. The piperidine nitrogen is basic, and its pKa will determine its charge state at physiological pH (~7.4). The charge state is critical for solubility and for forming ionic interactions with a receptor. nih.gov Computational pKa prediction methods range from fast empirical models to more accurate but computationally intensive quantum mechanical approaches that use thermodynamic cycles. nih.govacs.orgmdpi.com

LogD: The distribution coefficient is a measure of a compound's lipophilicity (oil/water partitioning) at a specific pH. It accounts for the partitioning of both the ionized and neutral species. LogD is a crucial predictor of properties like membrane permeability, plasma protein binding, and oral absorption. nih.gov Since LogD is dependent on pKa, accurate pKa prediction is a prerequisite for accurate LogD prediction. researchgate.netresearchgate.net Computational models predict LogD based on the molecule's structure, often by summing atomic or fragmental contributions. nih.gov

For 3-Ethyl-3-methylpiperidine, computational tools can provide reliable estimates of these properties, helping to predict its drug-like characteristics long before it is synthesized and tested in a laboratory.

| Property | Definition | Importance in Drug Design | Typical Predicted Value for Piperidines |

| pKa | The pH at which 50% of the compound is in its ionized form. | Determines charge state, solubility, receptor binding (ionic interactions). | 8.0 - 11.0 (for the piperidine nitrogen) |

| LogD (at pH 7.4) | The pH-dependent octanol-water distribution coefficient. | Predicts membrane permeability, absorption, lipophilicity. | 1.0 - 3.0 (highly dependent on substituents) |

This table describes key molecular descriptors and their relevance, with typical value ranges for simple piperidine derivatives.

Advanced Analytical Methodologies for Characterization in Piperidine Research

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds. High-resolution techniques offer unparalleled detail regarding the connectivity of atoms and their arrangement in three-dimensional space.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Ethyl-3-methylpiperidine (B2605198) hydrochloride. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR experiments are often required for unambiguous structure confirmation and stereochemical assignment, especially for complex piperidine (B6355638) derivatives. researchgate.netnih.gov

Several 2D NMR techniques are routinely employed in piperidine research:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 3-Ethyl-3-methylpiperidine, COSY would reveal correlations between the ethyl group protons (CH₂ and CH₃) and between protons on the piperidine ring, helping to map out the proton framework. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign which proton signal corresponds to which carbon signal in the molecule's backbone and substituents. nih.govuq.edu.au

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, it would show correlations from the methyl and ethyl protons at the C3 position to the C2, C3, and C4 carbons of the piperidine ring, confirming the substitution pattern. nih.govuq.edu.au

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly powerful for determining the relative stereochemistry and conformational preferences of the piperidine ring, such as whether substituents are in axial or equatorial positions. nih.gov

The stereochemical assignment of the chiral center at C3 in 3-Ethyl-3-methylpiperidine can be supported by computational methods like DP4f GIAO-NMR analysis, which compares experimentally obtained NMR data with data calculated for possible stereoisomers to determine the most likely structure. cam.ac.uk

Table 1: Expected 2D NMR Correlations for 3-Ethyl-3-methylpiperidine

| Technique | Correlated Nuclei | Information Provided for 3-Ethyl-3-methylpiperidine |

|---|---|---|

| COSY | ¹H – ¹H | Shows coupling between adjacent protons on the piperidine ring and within the ethyl group. |

| HSQC | ¹H – ¹³C (direct) | Assigns protons to their directly attached carbons in the piperidine ring, methyl, and ethyl groups. |

| HMBC | ¹H – ¹³C (long-range) | Confirms the C3 substitution by showing correlations from methyl/ethyl protons to ring carbons (C2, C3, C4). |

| NOESY | ¹H – ¹H (spatial) | Helps determine the ring conformation and the relative orientation (axial/equatorial) of substituents. |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. researchgate.net This technique is essential for confirming the identity of a target compound like 3-Ethyl-3-methylpiperidine hydrochloride and distinguishing it from other molecules with the same nominal mass.

For the free base, 3-Ethyl-3-methylpiperidine (C₈H₁₇N), the calculated monoisotopic mass is 127.1361 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value (typically within 5 ppm error). This precision effectively rules out other possible combinations of atoms that might add up to a nominal mass of 127, thereby confirming the molecular formula. When analyzing the hydrochloride salt, the technique can be used to observe the protonated molecule [M+H]⁺, which would correspond to the mass of the free base.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a set of laboratory techniques for the separation of mixtures. For pharmaceutical and research chemicals, chromatographic methods are critical for assessing purity and, for chiral molecules, determining the ratio of enantiomers.

Since 3-Ethyl-3-methylpiperidine possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esmdpi.com

The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing one to travel through the column faster than the other. mdpi.com Polysaccharide-based CSPs are common for this purpose. mdpi.com For piperidine derivatives that lack a UV-absorbing chromophore, a pre-column derivatization step can be employed. nih.govresearchgate.net This involves reacting the compound with a molecule (e.g., para-toluenesulfonyl chloride) to attach a chromophore, enabling detection by a standard UV detector. nih.govresearchgate.net The resolution between the peaks for the two enantiomers should be greater than 1.5 for accurate quantification.

Table 2: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Example for Piperidine Derivatives |

|---|---|---|

| Chiral Stationary Phase | The column packing that enables enantiomeric separation. | Chiralpak AD-H, Chiralcel OD mdpi.comnih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | Typically mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). nih.gov |

| Detector | The instrument used to detect the separated compounds. | UV-Vis Detector (often requires derivatization), Evaporative Light Scattering Detector (ELSD). nih.govresearchgate.net |

| Flow Rate | The speed at which the mobile phase is pumped. | Typically 0.5 - 1.0 mL/min. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. mdpi.com This technique is exceptionally useful for purity analysis. It can separate the main compound, this compound, from any impurities, such as starting materials, byproducts of the synthesis, or degradation products.

Following separation by the LC column, the eluent is introduced into the mass spectrometer. The mass spectrometer provides mass information for each separated peak, allowing for the confident identification of impurities, even at very low levels. The high selectivity of the MS detector minimizes interference from the sample matrix, making it a robust method for quality control. lcms.czeurl-pesticides.eu

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the positions of each atom in the crystal lattice. researchgate.net

For this compound, this technique would provide unambiguous information on several key structural features:

Ring Conformation: It would confirm the conformation of the piperidine ring, which is expected to adopt a stable chair form. nih.govnih.goved.ac.uk

Substituent Positions: The analysis would definitively show the orientation of the ethyl and methyl groups at the C3 position, determining whether they are in axial or equatorial positions.

Absolute Configuration: For a crystal grown from an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration (R or S) of the chiral center. nih.gov

Intermolecular Interactions: The crystal structure reveals how the molecules are packed in the solid state, including details of hydrogen bonding between the piperidinium (B107235) nitrogen (N-H⁺) and the chloride anion (Cl⁻). mdpi.com

While obtaining a suitable single crystal can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled.

Broader Applications of the Piperidine Scaffold in Chemical Biology and Drug Discovery

Design and Synthesis of Chemical Probes and Molecular Tools for Biological Systems

The piperidine (B6355638) scaffold is instrumental in the design and synthesis of chemical probes and molecular tools, which are essential for dissecting complex biological systems. acs.org These tools, which include fluorescent probes and affinity-based probes, allow for the visualization, identification, and functional characterization of proteins and other biomolecules within their native cellular environment.

The synthesis of piperidine-based probes often involves late-stage functionalization, a strategy that allows for the introduction of reporter groups, such as fluorophores or biotin, onto a core piperidine structure that has already been optimized for binding to a specific biological target. acs.org This approach is highly efficient as it enables the rapid generation of a diverse range of probes from a common intermediate. For example, piperazine-fused cyclic disulfides have been developed as high-performance, bioreduction-activated cores for bifunctional probes. chemrxiv.orgchemrxiv.org These probes are designed to be stable until they enter the reducing environment of a cell, at which point they undergo a conformational change that activates a fluorescent signal. chemrxiv.orgchemrxiv.org

The design of these molecular tools often leverages the conformational rigidity of the piperidine ring to orient functional groups in a precise manner, thereby enhancing selectivity and binding affinity for the target of interest. The stereochemistry of the piperidine scaffold is a critical consideration, as different stereoisomers can exhibit distinct biological activities and target engagement profiles.

Role as Key Intermediates and Precursors in the Synthesis of Complex Organic Molecules

The piperidine ring is a fundamental building block in the synthesis of a wide array of complex organic molecules, including natural products, alkaloids, and pharmaceuticals. nih.govenamine.netresearchgate.net Its utility as a key intermediate stems from its chemical stability and the ease with which it can be functionalized at various positions around the ring. acs.org

Numerous synthetic methodologies have been developed for the construction of substituted piperidines, often starting from readily available precursors like pyridines. nih.govorganic-chemistry.orgnih.govwhiterose.ac.uk The reduction of pyridines is a common and effective method for accessing the piperidine core. nih.gov More advanced strategies, such as multicomponent reactions, allow for the rapid assembly of highly functionalized piperidine scaffolds in a single step, offering a high degree of molecular diversity. researchgate.net

Piperidine derivatives also serve as crucial precursors in the synthesis of many pharmaceuticals. nbinno.com For instance, 4-piperidone (B1582916) and its derivatives are key starting materials in the synthesis of a number of potent analgesics. un.org The versatility of the piperidine scaffold allows chemists to strategically introduce various substituents to modulate the pharmacological properties of the final compound. nih.gov

Below is a table summarizing various synthetic methods for piperidine derivatives:

| Synthetic Method | Precursors | Key Features | Reference |

| Catalytic Hydrogenation | Pyridines | Widely used, various catalysts (Ru, Rh, Ni) | nih.gov |

| Reductive Amination | Dicarbonyl compounds and amines | Forms two C-N bonds | nih.gov |

| Aza-Diels-Alder Reaction | Imines and dienes | Forms the six-membered ring | researchgate.net |

| Intramolecular Cyclization | Amino-aldehydes | Radical-mediated | nih.gov |

Strategies for Modulating Physicochemical Properties of Piperidine-Containing Molecules to Enhance Drug-Likeness

The piperidine scaffold provides a versatile platform for fine-tuning the physicochemical properties of drug candidates to improve their "drug-likeness"—a composite of properties that influence a compound's suitability for development into a medication. thieme-connect.comthieme-connect.com Key properties that can be modulated include lipophilicity, aqueous solubility, and basicity (pKa). thieme-connect.comresearchgate.net

Chiral piperidine scaffolds are particularly valuable in drug design as they introduce three-dimensionality, which can lead to improved target binding and selectivity. thieme-connect.comthieme-connect.com The introduction of chiral centers can also influence physicochemical properties. thieme-connect.com For instance, a study on epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives demonstrated that the axial or equatorial position of a functional group significantly affects the compound's basicity and lipophilicity. researchgate.net

Strategies to enhance drug-likeness are summarized in the table below:

| Physicochemical Property | Modulation Strategy | Effect | Reference |

| Lipophilicity (logP/logD) | Introduction of non-polar or polar substituents | Increase or decrease membrane permeability | researchgate.net |

| Aqueous Solubility | Addition of polar functional groups | Improve bioavailability | thieme-connect.com |

| Basicity (pKa) | Introduction of electron-withdrawing or -donating groups | Influence ionization state at physiological pH | researchgate.net |

| Molecular Weight | Strategic addition of substituents | Adherence to Lipinski's Rule of Five | researchgate.net |

Influence of Piperidine Scaffolds on In Vitro Pharmacokinetic Properties and Metabolic Stability

The piperidine scaffold plays a significant role in determining the in vitro pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov A favorable ADME profile is crucial for a drug's success, and the piperidine ring can be modified to optimize these characteristics. nih.gov

Metabolic stability is a key consideration in drug design, as rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites. nih.gov The piperidine ring itself can be a site of metabolism, often through oxidation by cytochrome P450 enzymes. nih.gov Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or the replacement of a susceptible part of the molecule with a more stable bioisostere. nih.govresearchgate.net For example, replacing a piperidine ring with a bicyclic analog like 1-azaspiro[3.3]heptane has been shown to improve metabolic stability while maintaining similar physicochemical properties. researchgate.net